

Executive Summary: The Architect of Extended Reach

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Compound of Interest

Compound Name: *Fmoc-hLys(Alloc)-OH*

CAS No.: 281655-70-7

Cat. No.: B2902627

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Fmoc-hLys(Alloc)-OH (Fmoc-L-Homolysine(Alloc)-OH) is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS). Distinguished by its extended side chain—containing five methylene groups compared to the four in standard Lysine—it offers a critical structural advantage for designing stapled peptides, cyclic analogs, and bioconjugates requiring reduced steric hindrance.

This guide provides a rigorous technical analysis of **Fmoc-hLys(Alloc)-OH** (CAS: 281655-70-7), focusing on its spectroscopic validation, orthogonal deprotection strategies, and performance relative to standard Lysine and Ornithine derivatives.

Spectroscopic Characterization & Identity

Precise characterization is the bedrock of reproducible synthesis. The following data establishes the "fingerprint" for verifying the identity and purity of **Fmoc-hLys(Alloc)-OH**.

Physicochemical Properties

Property	Specification
Chemical Name	N -Fmoc-N -allyloxycarbonyl-L-homolysine
CAS Number	281655-70-7
Formula	C H N O
Molecular Weight	466.53 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, DMSO, DCM; insoluble in water

Diagnostic NMR Signals (¹H, 400 MHz, DMSO-d)

The proton NMR spectrum is defined by three distinct regions: the Fmoc protecting group, the Alloc orthogonal group, and the aliphatic homolysine side chain.

Moiety	Chemical Shift (, ppm)	Multiplicity	Assignment
Fmoc (Aromatic)	7.89, 7.70, 7.41, 7.32	Multiplets	Fluorenyl aromatic protons (8H)
Alloc (Alkene)	5.85 – 5.95	Multiplet	Allyl (Diagnostic)
Alloc (Terminus)	5.15 – 5.30	Doublets (split)	Allyl (cis/trans)
Alloc (Methylene)	4.45	Doublet	Allyl
Fmoc (Aliphatic)	4.20 – 4.35	Multiplet	Fmoc and
-Proton	3.95 – 4.10	Multiplet	-CH
Side Chain ()	2.95 – 3.05	Multiplet	-CH (adjacent to Alloc-NH)
Side Chain (Core)	1.20 – 1.70	Multiplets	-CH (8H total)

“

Analytic Insight: The key differentiator from Fmoc-Lys(Alloc)-OH is the integration of the aliphatic region (1.20–1.70 ppm). Homolysine contains an additional methylene group, resulting in a higher integral count and subtle shielding shifts in the central chain protons compared to Lysine.

Mass Spectrometry (ESI-MS)

- Expected [M+H]
: 467.5 Da
- Expected [M+Na]
: 489.5 Da
- Interpretation: A clean single peak matching the theoretical mass is required. The presence of a peak at -40 Da (loss of allyl) or -222 Da (loss of Fmoc) indicates premature degradation.

Comparative Performance: hLys vs. Lys vs. Orn

The choice between Homolysine, Lysine, and Ornithine dictates the spatial geometry of the final peptide.

Feature	Fmoc-Orn(Alloc)-OH	Fmoc-Lys(Alloc)-OH	Fmoc-hLys(Alloc)-OH
Side Chain Length	3 carbons (Short)	4 carbons (Standard)	5 carbons (Extended)
Reach (approx.)	~4.5 Å	~6.0 Å	~7.5 Å
Flexibility	Low (Rigid)	Moderate	High
Primary Application	Constrained cyclization (i, i+3)	Standard conjugation	Long-range cyclization (i, i+7), PEGylation, steric relief
Cyclization Strain	High strain for large rings	Standard	Reduces ring strain in large macrocycles

Why Choose hLys? In "stapled" peptides or lactam bridges, standard Lysine may not provide sufficient length to bridge residues spaced far apart (e.g., i to i+7) without distorting the

-helix. **Fmoc-hLys(Alloc)-OH** relieves this strain, allowing the peptide backbone to maintain its native conformation while facilitating the side-chain bond.

Experimental Protocols

Coupling Protocol (SPPS)

Fmoc-hLys(Alloc)-OH couples with kinetics similar to standard amino acids, though its hydrophobicity is slightly higher.

- Reagents: 3.0 eq **Fmoc-hLys(Alloc)-OH**, 3.0 eq DIC, 3.0 eq Oxyma Pure.
- Solvent: DMF (anhydrous).
- Time: 60 minutes at Room Temperature.
- Validation: Kaiser Test (Ninhydrin) must be negative.

Orthogonal Alloc Deprotection (Palladium Method)

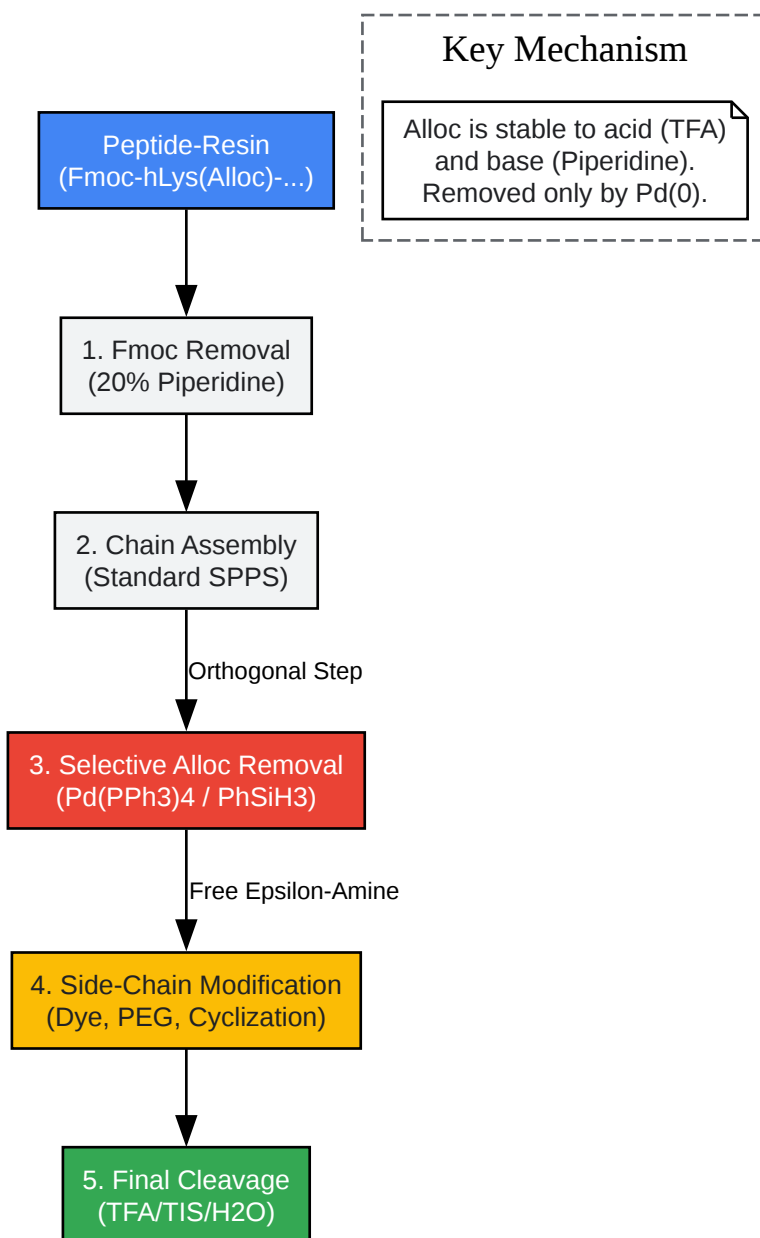
The Alloc group is stable to Piperidine (Fmoc removal) and TFA (Cleavage), making it ideal for selective modification.

- Catalyst: Pd(PPh)
)
(Tetrakis(triphenylphosphine)palladium(0))
- Scavenger: Phenylsilane (PhSiH
) acts as the allyl acceptor.

Step-by-Step Workflow:

- Wash: Wash resin with DCM (3x) to remove DMF traces (DCM swells resin better for this reaction).
- Prepare Solution: Dissolve Pd(PPh
)
(0.1 eq) and PhSiH
(10 eq) in dry DCM. Note: Solution must be prepared fresh and kept away from light.
- Reaction: Add solution to resin. Agitate gently for 30 minutes under Nitrogen/Argon.
- Repeat: Drain and repeat the step with fresh reagent for another 30 minutes to ensure completion.
- Wash: Extensive washing is critical to remove Palladium.
 - DCM (3x)
 - 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) – Chelates Pd (turns solution yellow/brown).
 - DMF (5x)^{[1][2]}

Visual Workflow: Orthogonal Strategy



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Caption: Orthogonal deprotection workflow for **Fmoc-hLys(Alloc)-OH**, highlighting the selective removal of the Alloc group prior to final cleavage.

Troubleshooting & Storage

- Incomplete Alloc Removal: If the Kaiser test remains negative (indicating no free amine) after the Pd treatment, the catalyst may be oxidized. Use fresh Pd(PPh

)

(should be bright yellow, not green/black) and ensure an inert atmosphere.

- Palladium Contamination: If the final peptide is grey or has poor solubility, residual Pd is likely. Increase the number of washes with sodium diethyldithiocarbamate (DTC) or use a thiol-based scavenger resin.
- Storage: Store **Fmoc-hLys(Alloc)-OH** at +2°C to +8°C. Keep dry. The Alloc group is generally stable, but the Fmoc group can degrade if exposed to moisture and base.

References

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